molecular formula C19H23NO2 B2678163 (S)-4-benzyl-2-((benzyloxy)methyl)morpholine CAS No. 205242-66-6

(S)-4-benzyl-2-((benzyloxy)methyl)morpholine

Cat. No.: B2678163
CAS No.: 205242-66-6
M. Wt: 297.398
InChI Key: YIUOMOUSMWDPKQ-IBGZPJMESA-N
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Description

(S)-4-benzyl-2-((benzyloxy)methyl)morpholine is a chiral morpholine derivative. Morpholine derivatives are known for their diverse applications in medicinal chemistry, particularly due to their ability to interact with various biological targets. This compound features a morpholine ring substituted with benzyl and benzyloxy groups, which can influence its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-benzyl-2-((benzyloxy)methyl)morpholine typically involves the use of chiral starting materials to ensure the desired stereochemistry. One common method involves the reaction of a chiral amino alcohol with benzyl bromide and benzyloxy methyl chloride under basic conditions. The reaction proceeds through nucleophilic substitution, followed by cyclization to form the morpholine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the purification process may involve crystallization or chromatography to ensure the desired enantiomeric purity.

Chemical Reactions Analysis

Types of Reactions

(S)-4-benzyl-2-((benzyloxy)methyl)morpholine can undergo various chemical reactions, including:

    Oxidation: The benzylic positions can be oxidized to form corresponding alcohols or ketones.

    Reduction: The compound can be reduced to remove the benzyloxy group, yielding a simpler morpholine derivative.

    Substitution: The benzyl and benzyloxy groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Benzyl alcohols or ketones.

    Reduction: De-benzylated morpholine derivatives.

    Substitution: Various substituted morpholine derivatives depending on the reagents used.

Scientific Research Applications

(S)-4-benzyl-2-((benzyloxy)methyl)morpholine has several applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-4-benzyl-2-((benzyloxy)methyl)morpholine involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways involved depend on the specific biological target and the context of its use.

Comparison with Similar Compounds

Similar Compounds

    Morpholine: The parent compound, which lacks the benzyl and benzyloxy groups.

    4-benzylmorpholine: A simpler derivative with only a benzyl group attached to the morpholine ring.

    2-(benzyloxy)methylmorpholine: Another derivative with only the benzyloxy group attached.

Uniqueness

(S)-4-benzyl-2-((benzyloxy)methyl)morpholine is unique due to its specific substitution pattern and chiral nature, which can influence its chemical reactivity and biological activity. The presence of both benzyl and benzyloxy groups can enhance its ability to interact with various biological targets, making it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

(2S)-4-benzyl-2-(phenylmethoxymethyl)morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO2/c1-3-7-17(8-4-1)13-20-11-12-22-19(14-20)16-21-15-18-9-5-2-6-10-18/h1-10,19H,11-16H2/t19-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIUOMOUSMWDPKQ-IBGZPJMESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1CC2=CC=CC=C2)COCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CO[C@@H](CN1CC2=CC=CC=C2)COCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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